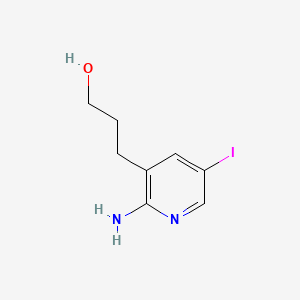
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol” is a chemical compound with the empirical formula C8H11IN2O . It belongs to the class of halogenated heterocycles . The CAS number of this compound is 1228666-26-9 .
Molecular Structure Analysis
The molecular weight of “3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol” is 278.09 . The SMILES string representation of this compound is Nc1ncc(I)cc1CCCO . The InChI key is YNFARIIDFMCPQJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties are not available at this time.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Modifications
The research on compounds structurally similar to 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol often focuses on their synthesis and chemical modifications to enhance their properties for various applications. For instance, compounds containing 3-methoxy-2-aminopyridine have shown significant promise due to their high ligand efficiency and excellent ADME profile. Structural modifications aimed at reducing mutagenic potential and drug-drug interaction risks have been explored. Such studies underline the importance of careful structural adjustments to mitigate safety liabilities while maintaining or enhancing the desired chemical properties (Palmer et al., 2012).
Catalysis and Synthetic Applications
The catalytic and synthetic applications of compounds related to 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol are also significant areas of research. For example, homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics, including 3-iodopyridine, can yield N-substituted nicotinamides and related compounds of biological importance. This process demonstrates the utility of such compounds in facilitating complex chemical transformations, potentially leading to new drugs and materials (Takács et al., 2007).
Antifungal and Anticancer Activities
The biological activity of derivatives of 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol has been investigated, with studies highlighting their potential in antifungal and anticancer applications. For instance, 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives have shown inhibitory activity against Src kinase and exhibited anticancer activity on human breast carcinoma cells. This suggests that modifications of the core structure could lead to valuable therapeutic agents (Sharma et al., 2010).
Fluorescent Markers and Sensing Applications
The development of fluorescent markers and sensors based on derivatives of 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol showcases the versatility of these compounds beyond pharmaceutical applications. Research into compounds synthesized from industrial waste, such as cardanol and glycerol, has led to the creation of fluorescent biomarkers with low acute toxicity, demonstrating potential for biodiesel quality monitoring and other environmental applications (Pelizaro et al., 2019).
Safety and Hazards
The compound has a GHS07 pictogram and the signal word is "Warning" . It has a hazard statement H317, which indicates that it may cause an allergic skin reaction . The precautionary statement is P280, which means protective gloves should be worn . It falls under the hazard classification “Skin Sens. 1” and the storage class code is 13, which refers to non-combustible solids .
Eigenschaften
IUPAC Name |
3-(2-amino-5-iodopyridin-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O/c9-7-4-6(2-1-3-12)8(10)11-5-7/h4-5,12H,1-3H2,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFARIIDFMCPQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CCCO)N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673594 |
Source


|
| Record name | 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol | |
CAS RN |
1228666-26-9 |
Source


|
| Record name | 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Fluoro-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B581399.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581400.png)




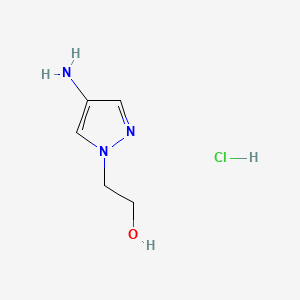

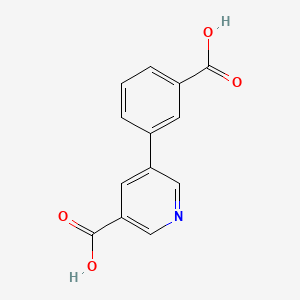

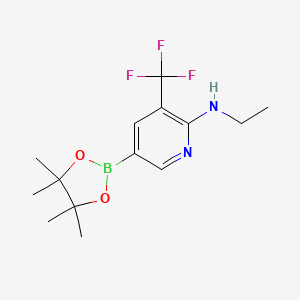

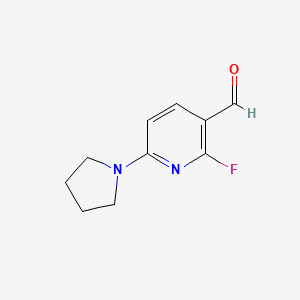
![1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B581422.png)